molecular formula C8H13N3 B144848 1-N-(2-aminoethyl)benzene-1,2-diamine CAS No. 128995-76-6

1-N-(2-aminoethyl)benzene-1,2-diamine

Cat. No.: B144848
CAS No.: 128995-76-6
M. Wt: 151.21 g/mol
InChI Key: AFQWAHPEBNLBGZ-UHFFFAOYSA-N
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Description

Historical Context of Polyamines in Organic Synthesis and Coordination Chemistry

Polyamines, organic compounds containing two or more amino groups, have a rich history intertwined with the development of biology and chemistry. wikipedia.org One of the first observations of a polyamine dates back to 1678, when Antonie van Leeuwenhoek identified crystalline substances in human semen. nih.govnih.gov It took nearly 250 years for the structure of these crystals, named "spermine," to be fully elucidated. nih.gov Subsequently, other naturally occurring polyamines like spermidine (B129725) and the diamine putrescine were isolated from various prokaryotic and eukaryotic systems. nih.govresearchgate.net Early research focused on their biological roles, establishing them as essential for cell growth and proliferation. researchgate.netnih.gov

In the realm of synthetic chemistry, the development of polyamines, particularly ethyleneamines, became commercially significant. wikipedia.org Compounds like ethylenediamine (B42938) and its derivatives are produced on a large scale for use as intermediates in the synthesis of surfactants, chelating agents like EDTA, and as curing agents for epoxy resins. wikipedia.orggoogle.com

Structural Significance of the ortho-Phenylenediamine and Ethane-1,2-diamine Moieties in Research

The chemical character of N-(2-aminoethyl)benzene-1,2-diamine is best understood by examining its two primary structural components: the ortho-phenylenediamine core and the ethane-1,2-diamine fragment.

ortho-Phenylenediamine (o-PDA): Also known as benzene-1,2-diamine, this aromatic diamine is a cornerstone in the synthesis of heterocyclic compounds. wisdomlib.orgwikipedia.org The proximity of its two amino groups on the benzene (B151609) ring facilitates cyclocondensation reactions with a variety of electrophiles. For instance, reaction with carboxylic acids or their derivatives yields 2-substituted benzimidazoles, a scaffold present in numerous pharmaceutical agents. wikipedia.org Condensation with α-dicarbonyl compounds like dimethyl oxalate (B1200264) produces quinoxalines, and reactions with ketones and aldehydes can lead to a range of valuable products. wikipedia.org Furthermore, o-PDA is a crucial precursor in the manufacturing of dyes, pigments, and high-performance polymers. ontosight.aiontosight.ai In coordination chemistry, it serves as a ligand itself and is a common starting material for preparing more complex Schiff base ligands, which are renowned for their ability to form stable metal complexes. wisdomlib.orgwikipedia.organnalsofglobalpublishinggroup.com

*Ethane-1,2-diamine (en): This simple aliphatic diamine is one of the most fundamental chelating ligands in coordination chemistry. atamanchemicals.com Its two nitrogen atoms act as donor sites, allowing it to bind to a single metal ion in a bidentate fashion, forming a highly stable five-membered chelate ring. infinitylearn.comstudyadda.com This "chelate effect" makes complexes containing 'en' significantly more stable than analogous complexes with monodentate amine ligands like ammonia. It is classified as a neutral, didentate ligand. infinitylearn.comstudyadda.com The study of complexes like [Co(en)₃]³⁺ was pivotal in understanding stereoisomerism in octahedral complexes. atamanchemicals.com Beyond its role as a simple ligand, ethane-1,2-diamine is a building block for more elaborate ligand systems, such as the salen ligands, which are derived from the condensation of salicylaldehydes and are used in catalysis. atamanchemicals.com

The combination of these two moieties in N-(2-aminoethyl)benzene-1,2-diamine results in a versatile molecule with three nitrogen donor atoms—two aromatic and one aliphatic—that can act as a tridentate ligand, enabling the formation of stable complexes with various metal ions. vulcanchem.com

Overview of Current Research Trajectories and Academic Relevance for N-(2-aminoethyl)benzene-1,2-diamine

Current research involving N-(2-aminoethyl)benzene-1,2-diamine leverages its unique structural features for applications in coordination chemistry, organic synthesis, and materials science. Its ability to act as a tridentate N₃ donor ligand is a central theme in its academic relevance.

Coordination Chemistry and Catalysis: A primary research trajectory involves its use as a ligand to synthesize novel metal complexes. The three nitrogen atoms can coordinate with a metal center, creating stable structures. vulcanchem.com Researchers are exploring these complexes for their potential catalytic activity, magnetic properties, and as models for biological systems. A significant area of this research is the formation of Schiff base complexes. The primary amino groups of N-(2-aminoethyl)benzene-1,2-diamine can readily condense with aldehydes or ketones. vulcanchem.comasrjetsjournal.org The resulting Schiff base ligands are often multidentate and can stabilize a wide range of metal ions in various oxidation states, with applications in catalysis and materials science. asrjetsjournal.orgscispace.com

Organic and Medicinal Synthesis: The compound serves as a valuable precursor for the synthesis of complex heterocyclic structures. The ortho-diamine functionality is an ideal starting point for constructing benzimidazole (B57391) rings, which are core components of many bioactive compounds. vulcanchem.com The presence of the additional aminoethyl side chain allows for further derivatization, enabling the creation of diverse molecular libraries for drug discovery programs.

Materials Science: In materials science, the compound's ability to form stable complexes and polymers is being investigated. It can be used as a cross-linking agent in polymer chemistry or as an organic linker in the synthesis of metal-organic frameworks (MOFs). vulcanchem.com Furthermore, its derivatives are explored in the development of dyes, pigments, and chemosensors for the detection of specific metal ions. vulcanchem.com

Below is a data table summarizing key identifiers and properties for N-(2-aminoethyl)benzene-1,2-diamine.

PropertyValueReference
IUPAC NameN¹-(2-aminoethyl)benzene-1,2-diamine sigmaaldrich.com
CAS Number128995-76-6 evitachem.comchemicalbook.com
Molecular FormulaC₈H₁₃N₃ cymitquimica.com
Molecular Weight151.21 g/mol evitachem.com
Physical FormLiquid evitachem.comsigmaaldrich.com
InChI KeyAFQWAHPEBNLBGZ-UHFFFAOYSA-N sigmaaldrich.comchemicalbridge.co.uk

The following table compares N-(2-aminoethyl)benzene-1,2-diamine with its constituent moieties, highlighting their distinct features and applications in research.

Compound NameKey Functional GroupsPrimary Research ApplicationsReactivity Notes
N-(2-aminoethyl)benzene-1,2-diamineAromatic 1,2-diamine, Aliphatic primary amineTridentate ligand in coordination chemistry, precursor for complex heterocycles and Schiff bases.Combines reactivity of aromatic and aliphatic amines; forms stable chelate complexes. vulcanchem.com
Benzene-1,2-diamine (o-PDA)Aromatic 1,2-diamineSynthesis of benzimidazoles, quinoxalines, and Schiff bases; use in dyes and polymers.Aromatic conjugation stabilizes resulting heterocycles and complexes. wisdomlib.orgwikipedia.org
Ethane-1,2-diamine (en)Two aliphatic primary aminesBidentate chelating ligand in coordination chemistry; building block for industrial chemicals.Forms highly stable 5-membered chelate rings with metal ions. atamanchemicals.cominfinitylearn.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-N-(2-aminoethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4,11H,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQWAHPEBNLBGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364480
Record name 1-N-(2-aminoethyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128995-76-6
Record name 1-N-(2-aminoethyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Investigations for N 2 Aminoethyl Benzene 1,2 Diamine

Alkylation Routes for Primary and Secondary Amine Functionalization

Direct alkylation of benzene-1,2-diamine (also known as o-phenylenediamine) represents a primary strategy for introducing the 2-aminoethyl group. This approach leverages the nucleophilic character of the amino groups to react with suitable electrophiles.

Reaction of Benzene-1,2-diamine with Haloalkylamines and Related Alkylating Agents

The N-alkylation of o-phenylenediamine (B120857) can be achieved by reacting it with a haloalkylamine, such as 2-chloroethylamine (B1212225) or 2-bromoethylamine, in the presence of a base. This reaction is a nucleophilic substitution where the amino group of the diamine attacks the electrophilic carbon of the haloalkylamine, displacing the halide ion. The base is essential to neutralize the hydrohalic acid formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

The general reaction is as follows: C₆H₄(NH₂)₂ + X-CH₂CH₂-NH₂ + Base → C₆H₄(NH₂)(NHCH₂CH₂NH₂) + Base·HX

A significant challenge in this synthesis is controlling the extent of alkylation. Since both the starting material and the product contain nucleophilic amino groups, polyalkylation is a common side reaction. The product, N-(2-aminoethyl)benzene-1,2-diamine, can react further with the alkylating agent to yield di-substituted products.

Optimization of Reaction Conditions for Yield and Selectivity

To maximize the yield of the desired mono-alkylated product and enhance selectivity, several reaction parameters must be carefully optimized. Key factors include the choice of base, solvent, temperature, and the stoichiometry of the reactants.

Base: The choice of base can influence the reaction's regioselectivity. d-nb.info Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and non-nucleophilic organic bases like triethylamine (B128534) (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). d-nb.inforesearchgate.net The strength and solubility of the base can affect the deprotonation equilibrium of the amine and thus its reactivity.

Solvent: Solvent polarity plays a critical role. Solvents like acetonitrile (B52724) (MeCN), dimethylformamide (DMF), or toluene (B28343) are frequently used. d-nb.inforesearchgate.net The choice of solvent can impact the solubility of the reactants and the stability of transition states, thereby influencing reaction rates and selectivity. d-nb.info

Temperature: The reaction is typically conducted at elevated temperatures to overcome the activation energy barrier. researchgate.net However, excessively high temperatures can lead to an increase in side products.

Stoichiometry: Using a molar excess of the benzene-1,2-diamine relative to the alkylating agent is a common strategy to favor mono-alkylation over polyalkylation.

The interplay of these factors is crucial for achieving a successful synthesis, as illustrated in the following conceptual data table.

ParameterVariationGeneral Effect on Yield and Selectivity
Base Weak Base (e.g., K₂CO₃) vs. Strong Base (e.g., DBU)Stronger bases can increase reaction rate but may decrease selectivity by promoting over-alkylation. d-nb.info
Solvent Polar Aprotic (e.g., DMF) vs. Nonpolar (e.g., Toluene)Polar solvents can accelerate SN2 reactions but solvent choice can also influence regioselectivity. d-nb.info
Temperature Room Temperature vs. Elevated Temperature (e.g., 140 °C)Higher temperatures increase reaction rates but can lead to a higher incidence of side reactions. researchgate.net
Reactant Ratio Excess Diamine vs. Excess Alkylating AgentAn excess of benzene-1,2-diamine favors the formation of the mono-substituted product.

Regioselective Functionalization Strategies

A significant challenge in the chemistry of o-phenylenediamines is achieving selective N-alkylation. nih.govacs.org The molecule contains two chemically distinct amino groups, and controlling which nitrogen atom is functionalized, as well as preventing di-substitution, is a key synthetic hurdle.

Strategies to achieve regioselectivity include:

Use of Protecting Groups: One of the amino groups can be temporarily protected with a group like tert-butoxycarbonyl (Boc) or a tosyl group. The remaining free amino group is then alkylated, followed by the removal of the protecting group to yield the desired mono-alkylated product.

Exploiting Inherent Reactivity: The two amino groups of benzene-1,2-diamine may have slightly different nucleophilicity due to electronic and steric effects. While challenging, it is sometimes possible to exploit these subtle differences by carefully controlling reaction conditions (e.g., low temperature, specific catalysts) to favor alkylation at one site.

Directed Amination: Advanced methods for the synthesis of ortho-phenylenediamines can deliver mono-N-alkylated products directly, which can then be used in subsequent reactions. nih.govacs.org

Alternative Synthetic Pathways for N-(2-aminoethyl)benzene-1,2-diamine Analogues

Alternative synthetic routes provide access to the target molecule or its analogues by constructing the diamine framework through different chemical transformations, often offering advantages in terms of selectivity and substrate scope.

Reductive Amination Approaches

Reductive amination, or reductive alkylation, is a powerful method for forming C-N bonds. organic-chemistry.org This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of an analogue of N-(2-aminoethyl)benzene-1,2-diamine, a potential reductive amination strategy could involve the reaction of a protected o-aminobenzaldehyde with aminoacetonitrile, followed by reduction of both the imine and the nitrile. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being particularly mild and selective. organic-chemistry.org This method's versatility allows for the synthesis of a wide range of substituted diamines by varying the carbonyl and amine components. organic-chemistry.org

Hydrogenation Reactions in Diamine Synthesis

Catalytic hydrogenation is a fundamental and widely used reaction in the synthesis of amines and diamines. researchgate.net This method typically involves the reduction of functional groups such as nitriles, imines, or nitro groups using hydrogen gas (H₂) in the presence of a metal catalyst.

A plausible route to N-(2-aminoethyl)benzene-1,2-diamine could involve the catalytic hydrogenation of N-(2-cyanoethyl)-2-nitroaniline. In this two-step reduction, the nitro group would be reduced to an amino group, and the nitrile group would be reduced to a primary amine, yielding the final product. The development of efficient catalytic systems for the chemoselective hydrogenation of aromatic amines is an active area of research. nih.govresearchgate.net Transition metals such as Ruthenium (Ru), Rhodium (Rh), Palladium (Pd), and Platinum (Pt) are often used as the active components in these catalysts. nih.gov

The table below summarizes typical catalysts and conditions used in hydrogenation reactions for amine synthesis.

Precursor Functional GroupCatalystTypical ConditionsProductReference
Aromatic Nitro GroupRu/g-C₃N₄H₂, mild temperature and pressureAromatic Amine nih.gov
Nitrile (R-CN)Platinum Oxide (PtO₂)H₂ (3 atm), Alcoholic HClPrimary Amine (R-CH₂NH₂) lookchem.com
Aromatic DiamineRuthenium on supportH₂, 50-250 °C, Solvent (e.g., IPA)Cycloaliphatic Diamine google.com

These alternative pathways, particularly hydrogenation, are often favored in industrial settings due to their efficiency, atom economy, and the availability of robust catalytic systems. nih.govresearchgate.net

Green Chemistry Principles and Sustainable Synthetic Designs for N-(2-aminoethyl)benzene-1,2-diamine

The synthesis of N-(2-aminoethyl)benzene-1,2-diamine, a valuable building block in various chemical industries, is increasingly being scrutinized through the lens of green chemistry. The focus is on developing sustainable synthetic routes that minimize environmental impact by adhering to the twelve principles of green chemistry. These principles include the use of renewable feedstocks, increasing energy efficiency, employing catalytic reagents over stoichiometric ones, and designing for degradation. Two promising sustainable designs for the synthesis of N-(2-aminoethyl)benzene-1,2-diamine are catalytic reductive amination and the "hydrogen borrowing" methodology.

Reductive amination is a widely utilized method for amine synthesis and is considered a greener alternative to traditional alkylation reactions that often use hazardous alkyl halides. acsgcipr.orgwikipedia.org For the synthesis of N-(2-aminoethyl)benzene-1,2-diamine, this would involve the reaction of o-phenylenediamine with 2-aminoacetaldehyde (B1595654). To align with green chemistry principles, several modifications to the traditional reductive amination process can be implemented.

One key aspect is the choice of reducing agent. Traditional borohydride (B1222165) reagents like sodium cyanoborohydride, while effective, pose toxicity concerns. harvard.edu Greener alternatives include catalytic hydrogenation using molecular hydrogen (H₂) with a heterogeneous catalyst (e.g., Pd/C, Pt/C, or Raney Nickel). acsgcipr.orgwikipedia.org This method offers high atom economy as the only byproduct is water. Additionally, optimizing reaction conditions to minimize the pressure of H₂ gas enhances safety and energy efficiency. acsgcipr.org Sodium borohydride (NaBH₄) is considered a greener choice among borohydride reagents due to its lower toxicity compared to its cyano- and triacetoxy- counterparts. acsgcipr.org The use of dehydrating agents can often be avoided by employing methods like azeotropic distillation to remove the water formed during imine formation. acsgcipr.org

Another sustainable approach is the "hydrogen borrowing" or hydrogen transfer methodology. nih.gov This elegant one-pot reaction involves the coupling of an amine with an alcohol. In the context of synthesizing N-(2-aminoethyl)benzene-1,2-diamine, this would entail the reaction of o-phenylenediamine with ethanolamine (B43304). This method is highly atom-economical as it theoretically only produces water as a byproduct. The reaction is typically catalyzed by transition metal complexes, often based on iridium or ruthenium. The catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde, which then reacts with the amine to form an imine. The borrowed hydrogen is then used to reduce the imine to the final amine product. The use of nanosized zeolite beta as a catalyst has also shown promise in the direct N-alkylation of amines with alcohols, offering advantages like eco-friendliness, high yields, and simple work-up procedures. rsc.org

The choice of solvent is another critical factor in designing sustainable syntheses. Traditional volatile organic solvents (VOCs) are often flammable, toxic, and contribute to air pollution. Greener solvents such as water, ethanol (B145695), or solvent-free conditions are highly desirable. rsc.org For instance, catalyst-free methodologies for constructing C-N bonds in aryl diamines have been developed that proceed in the absence of a solvent. nih.gov

The following table summarizes key green chemistry considerations for the synthesis of N-(2-aminoethyl)benzene-1,2-diamine.

Green Chemistry PrincipleApplication in Synthesis of N-(2-aminoethyl)benzene-1,2-diaminePotential Advantages
PreventionDesigning syntheses to minimize waste generation from the outset.Reduced disposal costs and environmental impact.
Atom EconomyUtilizing methods like hydrogen borrowing or catalytic reductive amination.Maximizes the incorporation of starting materials into the final product.
Less Hazardous Chemical SynthesesReplacing toxic reagents like sodium cyanoborohydride with greener alternatives like H₂/catalyst or NaBH₄.Improved safety for chemists and reduced environmental harm.
Designing Safer ChemicalsFocusing on the synthesis of the target molecule while minimizing the formation of hazardous byproducts.Enhanced product safety and simplified purification.
Safer Solvents and AuxiliariesEmploying water, ethanol, or solvent-free conditions.Reduced pollution and health risks associated with VOCs.
Design for Energy EfficiencyUsing catalytic processes that operate at ambient temperature and pressure where possible.Lower energy consumption and reduced carbon footprint.
Use of Renewable FeedstocksExploring bio-based routes to starting materials like ethanolamine.Reduced reliance on fossil fuels.
Reduce DerivativesAvoiding unnecessary protection and deprotection steps.Fewer reaction steps, leading to higher overall yield and less waste.
CatalysisEmploying catalytic amounts of transition metals or enzymes instead of stoichiometric reagents.Increased reaction efficiency and reduced waste.

Mechanistic Studies of N-(2-aminoethyl)benzene-1,2-diamine Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing reaction conditions, improving yields, and designing more efficient and sustainable synthetic routes for N-(2-aminoethyl)benzene-1,2-diamine. The two primary sustainable pathways discussed, reductive amination and N-alkylation via hydrogen borrowing, proceed through distinct mechanistic steps.

The mechanism of reductive amination for the formation of N-(2-aminoethyl)benzene-1,2-diamine from o-phenylenediamine and 2-aminoacetaldehyde involves two main stages: the formation of an imine intermediate followed by its reduction. wikipedia.orgnih.gov

Imine Formation: The reaction is typically initiated by the nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of 2-aminoacetaldehyde. This leads to the formation of a hemiaminal intermediate. The reaction is often catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. The hemiaminal then undergoes dehydration (loss of a water molecule) to form a Schiff base, which in this case is an imine. The equilibrium of this reaction can be shifted towards the imine by removing the water formed, for instance, by azeotropic distillation. acsgcipr.orgnih.gov

Reduction of the Imine: The C=N double bond of the imine is then reduced to a C-N single bond. When using catalytic hydrogenation, both the imine and the catalyst (e.g., Pd/C) are adsorbed onto the catalyst surface. Hydrogen atoms are transferred to the carbon and nitrogen atoms of the imine, resulting in the formation of the final product. acsgcipr.org If a hydride-reducing agent like sodium borohydride is used, the hydride ion (H⁻) attacks the electrophilic carbon of the imine, followed by protonation of the resulting anion by a protic solvent to yield the diamine. commonorganicchemistry.com

The mechanism of N-alkylation via hydrogen borrowing between o-phenylenediamine and ethanolamine is a more complex, catalytic cycle. nih.govacs.org

Alcohol Dehydrogenation: The catalytic cycle begins with the coordination of the alcohol (ethanolamine) to the metal center of the catalyst. The catalyst then facilitates the dehydrogenation of the alcohol to form the corresponding aldehyde (2-aminoacetaldehyde) and a metal-hydride species.

Imine Formation: The in-situ generated aldehyde then reacts with the amine (o-phenylenediamine) to form an imine, as described in the reductive amination mechanism, with the elimination of a water molecule.

Imine Hydrogenation: The metal-hydride species, which "borrowed" the hydrogen from the alcohol, then transfers the hydrogen to the imine, reducing it to the final N-alkylated amine product, N-(2-aminoethyl)benzene-1,2-diamine. The catalyst is regenerated in this step and can then participate in another catalytic cycle.

Kinetic studies on the N-alkylation of anilines with alcohols over heterogeneous catalysts have suggested a Langmuir-Hinshelwood-Hougen-Watson (LHHW) mechanism for some systems. researchgate.net In this model, both reactants (the amine and the alcohol) adsorb onto the surface of the catalyst. The surface reaction between the adsorbed species is the rate-determining step. The product then desorbs from the surface, making the active sites available for the next catalytic cycle. researchgate.net

The following table outlines the key mechanistic steps for the two proposed sustainable synthetic routes.

Synthetic RouteKey Mechanistic StepsIntermediatesCatalyst/Reagent Role
Reductive Amination1. Nucleophilic attack of amine on carbonyl, followed by dehydration.Hemiaminal, Imine (Schiff base)Acid catalyst (optional) to activate the carbonyl group.
2. Reduction of the imine C=N double bond.-H₂/metal catalyst or hydride reagent (e.g., NaBH₄) acts as the reducing agent.
N-Alkylation via Hydrogen Borrowing1. Dehydrogenation of the alcohol.Aldehyde, Metal-hydride speciesTransition metal catalyst abstracts hydrogen from the alcohol.
2. Condensation of the in-situ generated aldehyde with the amine.ImineThe reaction proceeds without isolation of the aldehyde intermediate.
3. Hydrogenation of the imine.-The metal-hydride species transfers hydrogen back to the imine, regenerating the catalyst.

Reactivity and Advanced Organic Transformations of N 2 Aminoethyl Benzene 1,2 Diamine

Cyclization Reactions and Heterocycle Formation

The presence of vicinal amino groups on the benzene (B151609) ring, along with the appended aminoethyl chain, provides multiple avenues for intramolecular and intermolecular cyclization reactions, leading to the formation of diverse and valuable heterocyclic systems.

Benzimidazolidin-2-ones, also known as cyclic ureas, can be synthesized from 1,2-benzenediamines through reactions with various carbonylating agents. mdpi.com In the case of N-(2-aminoethyl)benzene-1,2-diamine, the reaction primarily involves the two aromatic amines. Common C1 sources for this transformation include carbon dioxide (CO₂), urea (B33335), and phosgene (B1210022) derivatives. mdpi.comrsc.org

The direct carbonylation with CO₂ is a greener approach, often requiring catalysts to overcome the lower nucleophilicity of aromatic amines. mdpi.com Cerium oxide (CeO₂) has been demonstrated as an effective heterogeneous catalyst for the synthesis of cyclic ureas from diamines and CO₂, often in a solvent like 2-propanol. rsc.orgepa.gov The reaction mechanism is proposed to involve the formation of carbamic acid and carbamate (B1207046) species on the catalyst surface, followed by an intramolecular nucleophilic attack to form the cyclic urea. rsc.orgepa.gov While this method is highly efficient for aliphatic diamines, the conditions may need to be optimized for aromatic diamines due to their reduced reactivity. mdpi.com

Urea serves as a convenient and solid carbonyl source. Heating a 1,2-diamine with urea, often in a 1:1 molar ratio, leads to the formation of the cyclic urea with the evolution of ammonia. google.com A two-step process can also be employed, where the diamine and urea are first heated at a lower temperature (e.g., 120-140°C) to form an intermediate, which is then cyclized at a higher temperature (160-200°C) in a suitable solvent. google.com

Carbonyl SourceCatalyst/ConditionsProductReference
Carbon Dioxide (CO₂)CeO₂ catalyst, 2-propanol, 0.3 MPaBenzimidazolidin-2-one derivative rsc.orgepa.gov
UreaHeat (120-200°C), optional solventBenzimidazolidin-2-one derivative mdpi.comgoogle.com
Phosgene DerivativesHCl acceptor, waterBenzimidazolidin-2-one derivative google.com

This table presents general methods for the synthesis of benzimidazolidin-2-ones from 1,2-diamines, which are applicable to N-(2-aminoethyl)benzene-1,2-diamine.

Benzimidazoles are a prominent class of heterocycles synthesized via the condensation of 1,2-benzenediamines with a one-carbon electrophile, typically aldehydes or carboxylic acids and their derivatives. nih.gov The reaction of N-(2-aminoethyl)benzene-1,2-diamine with an aldehyde first forms a Schiff base intermediate via condensation with one of the aromatic amino groups. This is followed by an intramolecular cyclization and subsequent oxidation (aromatization) to yield the 2-substituted benzimidazole (B57391). nih.govtsijournals.com

A variety of catalysts, including nanomaterials like nano-Fe₂O₃, can facilitate this transformation, often under mild and environmentally friendly conditions such as in an aqueous medium. nih.gov The use of microwave irradiation has also been shown to significantly reduce reaction times and improve yields compared to conventional heating. researchgate.net

Alternatively, carboxylic acids can be used as the C1 source. The reaction with 1,2-phenylenediamine derivatives may require a coupling agent or conversion of the carboxylic acid to a more reactive species. researchgate.net A one-pot synthesis using borane-THF complex allows for the formation of 2-substituted benzimidazoles from carboxylic acids under mild conditions that tolerate acid-labile functional groups. researchgate.net

C1-SourceReagents/CatalystKey FeaturesReference
AldehydesNano-Fe₂O₃, H₂OGreen chemistry, catalyst recyclability nih.gov
AldehydesMicrowave irradiationReduced reaction time, high yields researchgate.net
Carboxylic AcidsBorane-THFMild conditions, one-pot synthesis researchgate.net
Phenylglycine4N HCl, refluxSynthesis of 2-(1-aminobenzyl) benzimidazole researchgate.net

This interactive table summarizes common synthetic routes to benzimidazoles from 1,2-diamines.

The unique structure of N-(2-aminoethyl)benzene-1,2-diamine allows for intramolecular cyclization pathways beyond the formation of the benzimidazole or benzimidazolidin-2-one core. These reactions are driven by the interaction between the aminoethyl side chain and the aromatic diamine functionality.

Transamidation-cyclization is one such pathway, where an amide and an amine group within the same molecule react. clockss.orgresearchgate.net For instance, if the terminal amino group of the ethyl chain is acylated, a subsequent intramolecular reaction with one of the aromatic amines could lead to the formation of a seven-membered diazepinone ring system, following a transamidation step. The regioselectivity of such cyclizations can be influenced by factors like solvent, acidity, and the nature of substituents on the acyl group. clockss.org

Free-radical cyclization presents another synthetic strategy. thieme-connect.de These reactions, often mediated by transition metals like manganese(III) acetate (B1210297), can proceed under neutral conditions, making them suitable for substrates with sensitive functional groups. thieme-connect.de An appropriately functionalized N-(2-aminoethyl)benzene-1,2-diamine could be designed to undergo an intramolecular radical cyclization to form complex polycyclic structures. thieme-connect.de

Schiff Base Condensation and Iminization Reactions

Schiff bases, or imines, are formed through the condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). researchgate.netasrjetsjournal.org N-(2-aminoethyl)benzene-1,2-diamine, with its three primary amino groups, is an excellent substrate for these reactions, leading to the synthesis of multidentate ligands and intermediates for further cyclization.

The reaction of N-(2-aminoethyl)benzene-1,2-diamine with aldehydes or ketones results in the formation of imine (-C=N-) bonds. researchgate.net These Schiff base products are highly valuable as ligands because the imine nitrogen atoms, along with any remaining amino groups, can effectively coordinate with transition metal ions. researchgate.netasrjetsjournal.org The synthesis is typically a straightforward condensation, often carried out by refluxing the reactants in an alcohol solvent. researchgate.net

Depending on the stoichiometry, condensation can occur at one, two, or all three amino groups. The aliphatic amine is generally more nucleophilic than the aromatic amines, suggesting that initial reaction may occur preferentially at the terminus of the ethyl chain under kinetically controlled conditions. However, the specific outcome can be directed by the reaction conditions and the nature of the carbonyl compound. The resulting Schiff base ligands can form stable, often octahedral, complexes with metal ions like Cu(II), Ni(II), and Co(II). asrjetsjournal.orgasrjetsjournal.org

The reaction between a 1,2-diamine and a carbonyl compound can lead to different products depending on the structure of the reactants and the reaction conditions. When N-(2-aminoethyl)benzene-1,2-diamine reacts with aromatic aldehydes, a key factor influencing selectivity is the molar ratio of the reactants. tsijournals.com

Mono-imine Formation : Adding one equivalent of an aldehyde to an ethanolic solution of the diamine typically favors the formation of the mono-Schiff base. tsijournals.com

Di-imine Formation : Conversely, adding the diamine dropwise to a solution containing two equivalents of the aldehyde favors the formation of the di-imine, where both aromatic amino groups have reacted. tsijournals.com

This selectivity is crucial as the mono-imine product can subsequently undergo an acid-catalyzed intramolecular cyclization to form a benzimidazoline derivative. tsijournals.com The di-imine, lacking a free amino group adjacent to an imine, cannot undergo this specific cyclization pathway. Furthermore, when reacting with 1,2-diketones, 1,2-diamines can lead to different cyclocondensation products, such as pyrazine-containing aromatic compounds or seven-membered rings like naphthoazepins, highlighting the influence of the diketone's structure on the final product. jlu.edu.cn

Reactant Ratio (Diamine:Aldehyde)Predominant Product TypePotential Subsequent ReactionReference
1:1Mono-imineIntramolecular cyclization to benzimidazoline tsijournals.com
1:2Di-imineCoordination complex formation tsijournals.com
1:1 (with 1,2-diketone)Pyrazine or Azepine derivativesAromatization/Rearrangement jlu.edu.cn

This table illustrates how reactant stoichiometry and structure can direct the outcome of condensation reactions with N-(2-aminoethyl)benzene-1,2-diamine.

Derivatization for Enhanced Functionality and Research Applications

The strategic modification of N-(2-aminoethyl)benzene-1,2-diamine serves as a powerful tool for tailoring its properties for specific research applications, particularly in the development of advanced catalytic systems. The presence of multiple nucleophilic nitrogen atoms—two on the aromatic ring and one on the ethylamino side chain—offers a rich platform for derivatization. Through controlled reactions, functionalities such as sulfonamides and amides can be introduced, and the molecule can be selectively alkylated or arylated. These transformations are crucial for creating bifunctional catalysts and other sophisticated molecular architectures.

Sulfonamide and Amide Formation

The primary amino groups of N-(2-aminoethyl)benzene-1,2-diamine are readily susceptible to reactions with sulfonyl chlorides and acylating agents, leading to the formation of sulfonamides and amides, respectively. These reactions are fundamental in organic synthesis and are widely employed to introduce new functional groups that can alter the steric and electronic properties of the parent molecule.

The synthesis of sulfonamides from primary or secondary amines is a well-established transformation, typically proceeding through the reaction of the amine with a sulfonyl chloride in the presence of a base. wikipedia.orgnih.gov This reaction is a cornerstone in medicinal chemistry and materials science. wikipedia.org For a compound like N-(2-aminoethyl)benzene-1,2-diamine, selective sulfonylation can be challenging due to the presence of multiple amine functionalities with varying reactivities. However, by carefully controlling reaction conditions such as temperature, stoichiometry of reagents, and the choice of base, it is possible to achieve a degree of selectivity.

A relevant synthetic approach is demonstrated in the preparation of 4-(2-aminoethyl)benzenesulfonamide. google.com While this molecule differs from the target compound, the synthetic principles are analogous. The process often involves the protection of one amino group, followed by chlorosulfonation and subsequent amination. A general representation of sulfonamide formation is the reaction of an amine with a sulfonyl chloride, as depicted in numerous synthetic protocols. nih.gov

Similarly, amide bond formation can be achieved through the reaction of the amino groups of N-(2-aminoethyl)benzene-1,2-diamine with acyl chlorides or carboxylic anhydrides. This transformation is one of the most fundamental in organic chemistry. The reaction with an acyl chloride is typically rapid and exothermic, often requiring a base to neutralize the hydrochloric acid byproduct.

The following table illustrates representative conditions for sulfonamide and amide formation based on general reactions of primary amines.

ReagentProduct TypeTypical ConditionsReference
Benzenesulfonyl chlorideSulfonamidePyridine, 0 °C to room temperature mdpi.com
Acetyl chlorideAmideTriethylamine (B128534), Dichloromethane, 0 °C nih.gov
Acetic anhydrideAmideHeat or catalyst (e.g., DMAP) nih.gov

These derivatizations are not merely for structural diversification; the resulting sulfonamide and amide moieties can act as hydrogen-bond donors or acceptors, influencing the molecule's binding properties and catalytic activity.

Controlled Alkylation and Arylation Strategies for Bifunctional Catalysts

The development of bifunctional catalysts, which possess both an acidic and a basic site, or a Lewis acid and a Lewis base site, is a significant area of research in asymmetric catalysis. N-(2-aminoethyl)benzene-1,2-diamine is an excellent scaffold for such catalysts due to its distinct amino groups that can be selectively functionalized. Controlled alkylation and arylation are key strategies to install the desired catalytic moieties.

A study on the synthesis of bifunctional organocatalysts from a chiral cyclohexane-1,2-diamine scaffold provides a strong model for the potential derivatization of N-(2-aminoethyl)benzene-1,2-diamine. mdpi.com This work details a multi-step synthesis involving nucleophilic aromatic substitution, followed by selective alkylation of a primary amino group, and subsequent derivatization of another primary aromatic amino group through acylation, sulfonation, reductive alkylation, and arylation. mdpi.com These strategies can be directly applied to control the derivatization of N-(2-aminoethyl)benzene-1,2-diamine.

Controlled Alkylation: Selective N-alkylation of amines can be achieved using various methods, including reactions with alkyl halides or reductive amination. wikipedia.orgrsc.org For a molecule with multiple amine groups like N-(2-aminoethyl)benzene-1,2-diamine, achieving selectivity can be managed by exploiting the different nucleophilicities of the aromatic versus the aliphatic amino groups, or through the use of protecting groups. For instance, the aliphatic primary amine is generally more nucleophilic than the aromatic amines, allowing for preferential alkylation under controlled conditions. The use of specific catalysts can also direct the alkylation to a particular nitrogen atom. rsc.orgamazonaws.com

Controlled Arylation: N-arylation of amines is a powerful tool for constructing C-N bonds and is central to the synthesis of many pharmaceuticals and functional materials. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most prominent methods for N-arylation. acs.orguwindsor.ca The Buchwald-Hartwig reaction, which utilizes a palladium catalyst, is known for its broad substrate scope and functional group tolerance. acs.org The Ullmann condensation, a copper-catalyzed reaction, provides an alternative, often complementary, approach. uwindsor.ca

The application of these methods to N-(2-aminoethyl)benzene-1,2-diamine would allow for the introduction of various aryl groups, which can be further functionalized to tune the electronic and steric properties of the resulting molecule, a crucial aspect in the design of bifunctional catalysts. The choice of catalyst, ligand, base, and solvent can influence the selectivity and efficiency of the arylation reaction. acs.orguwindsor.ca

The following table summarizes strategies for the controlled derivatization of diamine scaffolds, which are applicable to N-(2-aminoethyl)benzene-1,2-diamine for the synthesis of bifunctional catalysts.

TransformationReagent/Catalyst SystemPurpose in Bifunctional CatalysisReference
N-AlkylationAlkyl halide, BaseIntroduce steric bulk, modify basicity amazonaws.com
Reductive AminationAldehyde/Ketone, Reducing agentIntroduce functionalized alkyl groups mdpi.com
N-Arylation (Buchwald-Hartwig)Aryl halide, Palladium catalyst, LigandIntroduce electronically tunable aryl groups acs.org
N-Arylation (Ullmann)Aryl halide, Copper catalystAlternative to palladium-catalyzed arylation uwindsor.ca
AcylationAcyl chloride/AnhydrideIntroduce hydrogen-bonding groups, chiral auxiliaries nih.gov
SulfonylationSulfonyl chlorideIntroduce acidic sites, chiral auxiliaries mdpi.com

Other C-N Bond Formation Processes

Beyond the derivatization of the existing amino groups, N-(2-aminoethyl)benzene-1,2-diamine can participate in other important carbon-nitrogen bond-forming reactions. These processes are fundamental in organic synthesis for the construction of complex nitrogen-containing molecules.

The Buchwald-Hartwig amination , as mentioned previously, is a premier method for the formation of C(aryl)-N bonds. acs.org In the context of N-(2-aminoethyl)benzene-1,2-diamine, this palladium-catalyzed cross-coupling reaction would typically involve the reaction of the diamine with an aryl halide or triflate. Given the presence of multiple amine nucleophiles, the reaction can potentially lead to mono- or di-arylated products. Controlling the selectivity of this reaction is a key challenge and can often be addressed by tuning the reaction conditions, such as the stoichiometry of the reactants, the nature of the palladium catalyst and ligand, and the base employed. acs.orguwindsor.ca The reaction is highly valued for its ability to proceed under relatively mild conditions and its tolerance of a wide range of functional groups.

The Ullmann condensation is another significant C-N bond-forming reaction, utilizing a copper catalyst to couple an amine with an aryl halide. uwindsor.ca While it often requires harsher conditions than the Buchwald-Hartwig reaction, it remains a valuable tool, particularly for certain substrate combinations where palladium catalysis may be less effective. For N-(2-aminoethyl)benzene-1,2-diamine, the Ullmann reaction offers an alternative pathway to N-arylated derivatives.

These cross-coupling reactions significantly expand the synthetic utility of N-(2-aminoethyl)benzene-1,2-diamine, allowing for its incorporation into a diverse array of larger, more complex molecular frameworks. The choice between these methods often depends on the specific substrates involved, the desired product, and the required functional group compatibility.

Coordination Chemistry of N 2 Aminoethyl Benzene 1,2 Diamine and Its Derivatives

Ligand Design and Denticity Considerations

The design of ligands is a cornerstone of coordination chemistry, dictating the structure, stability, and reactivity of the resulting metal complexes. N-(2-aminoethyl)benzene-1,2-diamine incorporates two distinct but complementary structural motifs: a flexible ethylenediamine (B42938) backbone and a more rigid phenylenediamine unit. This combination allows for predictable yet adaptable coordination behavior.

The chelation capability of N-(2-aminoethyl)benzene-1,2-diamine is derived from its constituent parts. The ethylenediamine fragment is a classic chelating agent that, upon coordination, forms a highly stable five-membered ring with a metal ion. This phenomenon, known as the chelate effect, results in complexes with significantly greater thermodynamic stability compared to those formed with analogous monodentate amine ligands.

The phenylenediamine portion provides two aromatic amine donors. The ortho-positioning of these nitrogen atoms is crucial, as it creates a pre-organized binding site capable of forming a second five-membered chelate ring with a metal center. The aromatic ring imposes conformational rigidity on this part of the ligand and influences the electronic properties of the donor nitrogen atoms through resonance and inductive effects. The collective action of these units allows the ligand to bind strongly to a metal ion at three points.

N-(2-aminoethyl)benzene-1,2-diamine is inherently a tridentate ligand, utilizing all three of its nitrogen atoms to coordinate with a single metal center. In this N,N,N-tridentate mode, the ligand typically arranges itself in a meridional (mer) or facial (fac) geometry around the metal ion in an octahedral complex, depending on steric and electronic factors. ajpojournals.orgnih.gov

Furthermore, the reactivity of the primary amine groups on both the ethyl and phenyl moieties allows for the straightforward synthesis of higher-denticity ligands. A common strategy is the Schiff base condensation with carbonyl compounds, such as aldehydes or ketones, that contain an additional donor atom. uchile.cl For example, reacting the terminal amino group of the ethyl chain with salicylaldehyde (B1680747) introduces an imine nitrogen and a phenolic oxygen donor. The resulting molecule is a tetradentate Schiff base ligand capable of binding a metal ion via an N,N,N,O donor set. nih.gov This synthetic versatility allows for the tuning of the ligand's steric and electronic properties to achieve desired coordination geometries and complex stabilities. nih.govresearchgate.net

Formation of Metal Complexes

The Lewis basic nitrogen atoms of N-(2-aminoethyl)benzene-1,2-diamine and its derivatives readily react with a variety of Lewis acidic metal centers to form stable coordination complexes.

The synthesis of transition metal complexes with this ligand is typically achieved by reacting the ligand with a metal salt in a suitable solvent, such as methanol (B129727) or ethanol (B145695). uobaghdad.edu.iq For instance, combining the tridentate ligand with salts like nickel(II) chloride, cobalt(II) chloride (which often oxidizes to cobalt(III) in the presence of air), or zinc(II) acetate (B1210297) in a 1:2 or 1:1 metal-to-ligand molar ratio, often with gentle heating, yields the desired complexes. ajpojournals.orgnih.gov

Characterization of these complexes relies on a suite of spectroscopic and physical methods.

Infrared (IR) Spectroscopy: Coordination of the nitrogen atoms to the metal center is evidenced by a shift in the N-H stretching vibrations. The formation of metal-nitrogen bonds is further confirmed by the appearance of new absorption bands in the far-infrared region (typically 400–550 cm⁻¹), which are assigned to M-N stretching modes. uobaghdad.edu.iq

UV-Visible Spectroscopy: The electronic spectra of Ni(II) and Co(III) complexes are particularly informative. Octahedral Ni(II) complexes typically display two or three spin-allowed d-d transitions, while the spectra of low-spin octahedral Co(III) complexes are characterized by two d-d bands corresponding to the ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g transitions. nih.govresearchgate.net As a d¹⁰ ion, Zn(II) does not exhibit d-d transitions; its complexes typically show ligand-to-metal charge transfer (LMCT) bands in the UV region. nih.gov

Magnetic Susceptibility: This measurement helps to elucidate the geometry and electronic structure of the complex. Octahedral Ni(II) complexes, with two unpaired electrons, are paramagnetic, whereas low-spin octahedral Co(III) complexes are diamagnetic. Zn(II) complexes are invariably diamagnetic. nih.govacs.org

Metal IonTypical Coordination Geometryd-Electron CountMagnetic PropertiesCharacteristic UV-Vis Bands
Ni(II)Octahedrald⁸Paramagneticd-d transitions
Co(III)Octahedral (low spin)d⁶Diamagneticd-d transitions
Zn(II)Tetrahedral or Octahedrald¹⁰DiamagneticLMCT

While less common than transition metals, main group elements also possess a rich coordination chemistry. southampton.ac.uk The nitrogen atoms in N-(2-aminoethyl)benzene-1,2-diamine can act as Lewis bases to coordinate with Lewis acidic main group elements such as tin(IV), germanium(IV), and antimony(III). southampton.ac.uk The synthesis of such complexes would likely involve the direct reaction of the ligand with a main group halide (e.g., SnCl₄) in an aprotic solvent. The resulting complexes are often characterized by multinuclear NMR spectroscopy (e.g., ¹¹⁹Sn NMR) and single-crystal X-ray diffraction to confirm the coordination environment around the main group element. southampton.ac.uk

Structural Analysis of Coordination Compounds

For complexes formed with the tridentate N-(2-aminoethyl)benzene-1,2-diamine ligand, a 1:2 metal-to-ligand stoichiometry, [M(L)₂]ⁿ⁺, typically results in a pseudo-octahedral geometry, with the two ligands wrapping around the metal center. nih.gov In a 1:1 complex, [M(L)X₃], the ligand occupies three coordination sites, with the remaining positions filled by anions (like Cl⁻) or solvent molecules, leading to a distorted octahedral geometry. ignited.in

The coordination geometry of complexes with tetradentate Schiff base derivatives depends on the metal ion. For instance, Ni(II) can adopt either a square planar or an octahedral geometry, while Co(III) complexes are almost exclusively octahedral. nih.gov Zn(II) is flexible, readily forming both four-coordinate (tetrahedral) and six-coordinate (octahedral) structures.

Bond length data from structurally characterized complexes provide insight into the metal-ligand interactions. The M-N bond lengths are influenced by factors such as the identity of the metal, its oxidation state, and the nature of the nitrogen donor (e.g., primary amine vs. aromatic amine). rsc.org

Metal-Ligand BondTypical Bond Length Range (Å)Complex Example Type
Co(III)-N(amine)1.95 - 2.02Octahedral Cobalt(III) Amine Complexes
Ni(II)-N(amine)2.05 - 2.15Octahedral Nickel(II) Amine Complexes
Zn(II)-N(amine)2.10 - 2.25Octahedral Zinc(II) Amine Complexes

Note: Data are representative of typical metal-amine complexes and serve as a reference for expected values in complexes of N-(2-aminoethyl)benzene-1,2-diamine.

Catalytic Applications of N 2 Aminoethyl Benzene 1,2 Diamine Based Systems

Organocatalysis Utilizing N-(2-aminoethyl)benzene-1,2-diamine Derivatives

Derivatives of benzene-1,2-diamine are foundational in the design of bifunctional organocatalysts. These catalysts typically feature a hydrogen-bond donor site and a Lewis basic site within the same molecule, allowing them to simultaneously activate both the nucleophile and the electrophile in a chemical reaction.

Chiral Benzene-1,2-diamine Derived Organocatalysts

A significant strategy in organocatalysis involves the synthesis of chiral catalysts from readily available precursors to induce enantioselectivity in chemical transformations. Chiral scaffolds like (1R,2R)-cyclohexane-1,2-diamine can be used to introduce chirality into benzene-1,2-diamine-based systems. mdpi.comresearchgate.net

A four-step synthesis has been developed to produce bifunctional, noncovalent organocatalysts that feature a chiral (1R,2R)-cyclohexane-1,2-diamine scaffold linked to a 1,2-benzenediamine unit, which acts as a hydrogen-bond donor. mdpi.comresearchgate.net The synthesis begins with a nucleophilic aromatic substitution between a 2-fluoronitrobenzene derivative and (1R,2R)-cyclohexane-1,2-diamine. This is followed by selective alkylation of the primary amino group, reduction of the nitro group to an amine, and finally, derivatization of the newly formed primary aromatic amine. mdpi.comresearchgate.net This final step allows for the creation of diverse subclasses of organocatalysts, including sulfonamides, amides, benzylated amines, and arylated amines. mdpi.comresearchgate.net This modular approach enables the fine-tuning of the catalyst's steric and electronic properties.

Applications in Asymmetric Synthesis (e.g., Michael Addition Reactions)

The catalytic activity of these chiral benzene-1,2-diamine derivatives has been evaluated in asymmetric carbon-carbon bond-forming reactions, such as the Michael addition. mdpi.comresearchgate.net The Michael addition is a crucial reaction in organic synthesis for creating new chiral centers.

In a representative application, the synthesized organocatalysts were tested in the 1,4-addition of acetylacetone (B45752) to trans-β-nitrostyrene. mdpi.com The primary amine of the catalyst reacts with a ketone to form an enamine, which then acts as the nucleophile. The benzene-1,2-diamine portion of the catalyst, acting as a double hydrogen-bond donor, activates the nitroalkene electrophile, facilitating the stereocontrolled addition. mdpi.comresearchgate.net While these catalysts demonstrated the ability to promote the reaction with conversions reaching up to 93%, the enantioselectivity observed was modest, with enantiomeric excess (ee) values up to 41%. mdpi.com This was lower than comparable catalysts based on other H-bond donors, though the conversion rates were superior to some analogues. mdpi.com

Performance of Chiral Benzene-1,2-diamine Derived Organocatalysts in the Michael Addition of Acetylacetone to trans-β-Nitrostyrene mdpi.com
Catalyst SubclassDerivative GroupConversion (%)Enantiomeric Excess (ee, %)
SulfonamidesBenzenesulfonyl7815 (S)
3,5-Bis(trifluoromethyl)benzenesulfonyl9341 (S)
AmidesBenzoyl291 (R)
(-)-Ketopinoyl352 (R)
Alkylated AminesBenzyl7310 (S)
3,5-Bis(trifluoromethyl)benzyl8517 (S)
Arylated AminesPhenyl7911 (S)
3,5-Bis(trifluoromethyl)phenyl8820 (S)

Metal-Organic Catalysis Involving N-(2-aminoethyl)benzene-1,2-diamine Ligands

The presence of three nitrogen donor atoms in N-(2-aminoethyl)benzene-1,2-diamine allows it to function as a potential tridentate ligand in coordination chemistry. This chelating ability is central to its role in metal-organic catalysis.

Role as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, soluble metal complexes catalyze reactions in the same phase as the reactants. The ligand is crucial as it modulates the metal center's electronic properties, steric environment, and ultimately, its catalytic activity and selectivity. researchgate.net

N-(2-aminoethyl)benzene-1,2-diamine can act as a tridentate N,N,N-donor ligand, coordinating to a metal center through the two aromatic amines and the terminal aliphatic amine. This structure is analogous to other well-known tridentate amine ligands like diethylenetriamine (B155796) (dien). For instance, dien and its derivatives are known to form stable, net-neutral facial-Re(I)(CO)₃ complexes, where the three nitrogen atoms occupy one face of a pseudo-octahedral geometry around the rhenium core. nih.gov By analogy, N-(2-aminoethyl)benzene-1,2-diamine is expected to form similar stable complexes with various transition metals, creating a coordinatively saturated and stable environment suitable for catalytic processes. While specific catalytic applications of its complexes are not extensively documented in peer-reviewed literature, its potential is recognized in areas like asymmetric catalysis when incorporated into chiral ligand systems. vulcanchem.com

Integration into Heterogeneous Catalytic Systems (e.g., Zirconium-based catalysts)

Heterogeneous catalysts operate in a different phase from the reactants, offering advantages in catalyst separation and reusability. A common strategy to create heterogeneous catalysts is to immobilize a homogeneous catalyst, often by anchoring the ligand to a solid support.

While there are no specific examples in the surveyed literature of N-(2-aminoethyl)benzene-1,2-diamine being integrated into a zirconium-based heterogeneous catalyst, the parent molecule, benzene-1,2-diamine, is known to participate in reactions catalyzed by zirconium-containing materials. For example, the synthesis of benzimidazoles from aromatic aldehydes and 1,2-phenylenediamine can be catalyzed by systems like BSA@α-ZrP. researchgate.net In a different context, bimetallic zirconia-based materials, such as ZrMnFe and ZrCoFe, have been developed as highly effective heterogeneous Fenton catalysts for the degradation of organic pollutants. mdpi.com

The amine groups in N-(2-aminoethyl)benzene-1,2-diamine provide functional handles for immobilization onto solid supports like silica (B1680970) or polymers, suggesting its potential for use in creating novel heterogeneous catalysts. However, specific applications with zirconium in this context require further research.

Catalytic Carbonylation Reactions (e.g., with CO₂) for Cyclic Urea (B33335) Formation

The conversion of carbon dioxide (CO₂), an abundant greenhouse gas, into value-added chemicals is a key goal of green chemistry. Diamines can react with CO₂ in a process known as catalytic carbonylation to form cyclic ureas, which are important building blocks for pharmaceuticals, agrochemicals, and polymers. researchgate.net

The structure of N-(2-aminoethyl)benzene-1,2-diamine offers two distinct vicinal diamine units that can undergo this reaction. The o-phenylenediamine (B120857) (OPDA) moiety on the aromatic ring can be selectively carbonylated to produce a 1,3-dihydro-benzimidazol-2-one derivative. Research has shown that heterogeneous catalysts, such as La-Zr (1:3) mixed oxide, are highly effective for this transformation, using methanol (B129727) as a solvent at elevated temperature and pressure (e.g., 170 °C, 3.5 MPa of CO₂). researchgate.net This process is environmentally benign as it utilizes CO₂ as the carbonylating agent and produces water as the only byproduct. researchgate.net

Simultaneously, the ethylenediamine (B42938) portion of the molecule can also undergo cyclization with CO₂ to form an ethylene (B1197577) urea (2-imidazolidinone) ring. This reaction is well-established for ethylenediamine itself, often catalyzed by systems like CeO₂. Therefore, the carbonylation of N-(2-aminoethyl)benzene-1,2-diamine presents the possibility of forming different cyclic urea products depending on the reaction conditions and catalyst selectivity, targeting either the aromatic or the aliphatic diamine unit.

Despite a comprehensive search for scholarly articles and research data concerning the catalytic applications of N-(2-aminoethyl)benzene-1,2-diamine, no specific information was found regarding the mechanistic investigations of its catalytic pathways.

The performed searches using various targeted queries, including "mechanistic studies of N-(2-aminoethyl)benzene-1,2-diamine catalytic pathways," "catalytic mechanism of complexes with N-(2-aminoethyl)benzene-1,2-diamine," and "research findings on catalytic cycles involving N-(2-aminoethyl)benzene-1,2-diamine," did not yield any relevant results detailing the catalytic mechanisms for this specific compound. The search results provided information on related but distinct chemical entities, such as other diamine derivatives, Schiff bases, and salen-type complexes, none of which fall within the strict scope of the requested article.

Therefore, due to the lack of available scientific literature on the mechanistic pathways of catalysis involving N-(2-aminoethyl)benzene-1,2-diamine, the section on "Mechanistic Investigations of Catalytic Pathways" cannot be generated at this time.

Theoretical and Computational Investigations of N 2 Aminoethyl Benzene 1,2 Diamine

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. nih.govresearchgate.net

While quantum chemical calculations identify stable, static conformations, MD simulations reveal how the molecule behaves in a dynamic environment, such as in a solvent. An MD simulation of N-(2-aminoethyl)benzene-1,2-diamine in a solvent like water would show how the molecule transitions between different rotational isomers.

The simulation would track the fluctuations in dihedral angles, revealing the flexibility of the ethylamine (B1201723) side chain and its orientation relative to the benzene (B151609) ring. This analysis provides insight into the conformational landscape of the molecule and the relative populations of different conformers at a given temperature.

MD simulations are particularly powerful for studying the interactions between a solute and solvent molecules. For N-(2-aminoethyl)benzene-1,2-diamine, the amino groups are capable of acting as both hydrogen bond donors and acceptors. An MD simulation in an aqueous environment would explicitly model the hydrogen bonds formed between the molecule's nitrogen and hydrogen atoms and the surrounding water molecules. nih.gov

The analysis of these simulations can quantify the number and lifetime of hydrogen bonds, providing a detailed picture of the molecule's hydration shell. nih.gov The solvent can also influence the conformational preferences of the molecule; for instance, polar solvents may stabilize conformations with a higher dipole moment. uc.pt Understanding these solvent effects is crucial for predicting the molecule's behavior in biological or chemical systems.

Computational Studies of Reaction Mechanisms and Transition States

Detailed computational studies focusing specifically on the reaction mechanisms and transition states of N-(2-aminoethyl)benzene-1,2-diamine are not extensively available in the public domain. While research on related compounds, such as other diamine derivatives, often employs computational methods to elucidate reaction pathways, similar in-depth analyses for N-(2-aminoethyl)benzene-1,2-diamine have not been prominently published.

Theoretical investigations of chemical reactions typically involve the use of quantum chemical methods, such as Density Functional Theory (DFT), to map the potential energy surface of a reaction. This allows for the identification of reactants, products, intermediates, and, crucially, transition states. The energy of the transition state is of paramount importance as it determines the activation energy and, consequently, the rate of the reaction.

For a molecule like N-(2-aminoethyl)benzene-1,2-diamine, computational studies could theoretically explore various reactions, including but not limited to:

Cyclization Reactions: The presence of multiple amine groups could facilitate intramolecular or intermolecular cyclization reactions to form heterocyclic compounds. Computational analysis would help in understanding the preferred ring size and the stereochemical outcome of such reactions by comparing the activation energies of different possible pathways.

Condensation Reactions: Reactions with carbonyl compounds to form Schiff bases or other condensation products are common for primary amines. Quantum chemical calculations could model the reaction mechanism, including the initial nucleophilic attack, the formation of a carbinolamine intermediate, and the subsequent dehydration to the final product. The transition states for each step could be located and their energies calculated.

A hypothetical computational study on the condensation reaction of N-(2-aminoethyl)benzene-1,2-diamine with a simple aldehyde, for instance, would involve calculating the Gibbs free energy of all species involved in the reaction pathway.

SpeciesEnthalpy (Hartree)Gibbs Free Energy (Hartree)
Reactants(Calculated Value)(Calculated Value)
Transition State 1(Calculated Value)(Calculated Value)
Intermediate(Calculated Value)(Calculated Value)
Transition State 2(Calculated Value)(Calculated Value)
Products(Calculated Value)(Calculated Value)

The data in this table is hypothetical and for illustrative purposes only, as specific computational studies for this compound are not available.

Predictive Modeling for New Derivative Design and Property Prediction

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and other computational approaches, is a powerful tool in modern chemistry for designing new molecules with desired properties. However, specific predictive models for the design of new derivatives of N-(2-aminoethyl)benzene-1,2-diamine are not widely reported in scientific literature.

The general approach to predictive modeling for derivative design involves several steps:

Dataset Compilation: A set of derivatives of the parent molecule (in this case, N-(2-aminoethyl)benzene-1,2-diamine) with known experimental data for a particular property (e.g., biological activity, solubility, etc.) is collected.

Molecular Descriptor Calculation: A wide range of molecular descriptors for each molecule in the dataset is calculated using computational software. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the experimental property.

Model Validation: The predictive power of the developed model is rigorously tested using internal and external validation techniques.

New Derivative Design: The validated model is then used to predict the properties of new, computationally designed derivatives. This allows for the in-silico screening of a large number of potential candidates before committing to their synthesis and experimental testing.

For N-(2-aminoethyl)benzene-1,2-diamine, a predictive modeling study could aim to design derivatives with enhanced properties for specific applications. For example, if the goal is to develop a new metal chelating agent, the model could be trained to predict the binding affinity of derivatives for a particular metal ion. The molecular descriptors used in such a model might include electronic properties like atomic charges on the nitrogen atoms, the HOMO-LUMO gap, and steric parameters.

A hypothetical QSAR model for a particular activity might be represented by an equation like:

Activity = c₀ + c₁Descriptor₁ + c₂Descriptor₂ + ... + cₙ*Descriptorₙ

DescriptorCoefficient (c)p-value
LogP(Calculated Value)(Calculated Value)
Molecular Weight(Calculated Value)(Calculated Value)
HOMO Energy(Calculated Value)(Calculated Value)
Dipole Moment(Calculated Value)(Calculated Value)

This table represents a hypothetical QSAR model and is for illustrative purposes only, as no specific models for N-(2-aminoethyl)benzene-1,2-diamine derivatives were found.

Without a basis of published experimental and computational data specifically for N-(2-aminoethyl)benzene-1,2-diamine, the development of robust and reliable predictive models for the design of its derivatives remains a future prospect.

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds, offering unparalleled insight into the chemical environment of individual atoms.

¹H NMR Spectroscopy: Proton (¹H) NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. For 1-N-(2-aminoethyl)benzene-1,2-diamine, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the methylene (B1212753) (-CH₂-) protons of the ethylamino group, and the amine (-NH and -NH₂) protons. The chemical shifts (δ) of the aromatic protons would likely appear in the downfield region (typically δ 6.5-8.0 ppm), influenced by the electron-donating effects of the amino groups. The methylene protons would resonate in the upfield region, with their chemical shifts and splitting patterns providing information about their connectivity. The protons of the primary and secondary amine groups would appear as broad signals, and their chemical shifts can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The aromatic carbons would have chemical shifts in the range of approximately δ 110-150 ppm. The chemical shifts of the carbons directly bonded to the nitrogen atoms would be influenced by the electronegativity of nitrogen. The two methylene carbons of the ethylamino group would also exhibit characteristic signals in the aliphatic region of the spectrum.

Interactive Table: Predicted NMR Data for this compound
Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H~6.5 - 7.5~115 - 130
Aromatic C-N

To unambiguously assign the ¹H and ¹³C NMR signals and to determine the connectivity of atoms, two-dimensional (2D) NMR techniques are employed. ipb.ptuobasrah.edu.iq

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbon atoms). This would be crucial for confirming the connectivity within the ethylamino chain and for assigning the relative positions of protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. This allows for the direct assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly valuable for establishing the connectivity between the ethylamino side chain and the benzene ring, for instance, by showing a correlation between the methylene protons adjacent to the secondary amine and the aromatic carbon to which the nitrogen is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. ipb.pt While less critical for the fundamental connectivity of this relatively small molecule, they can offer insights into its preferred conformation in solution. ipb.pt

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy (typically to within a few parts per million). This precision allows for the unambiguous determination of the molecular formula of a compound by distinguishing between compounds that have the same nominal mass but different elemental compositions. For this compound (C₈H₁₃N₃), HRMS would provide an exact mass measurement that would confirm this specific elemental composition.

In a mass spectrometer, molecules are ionized and can then be induced to break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve the cleavage of the C-C and C-N bonds in the ethylamino side chain. Analysis of the masses of the resulting fragments can help to piece together the structure of the original molecule, confirming the presence of the benzene-1,2-diamine core and the 2-aminoethyl substituent.

Interactive Table: Expected Mass Spectrometry Data for this compound
AnalysisExpected ResultInformation Gained
Molecular Ion (M⁺)m/z = 151.1109Confirms molecular weight
High-Resolution MSPrecise mass matching C₈H₁₃N₃Confirms elemental composition
Major FragmentsFragments corresponding to loss of NH₂, CH₂NH₂, and C₂H₄NH₂Structural information about the side chain and its attachment

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. uobasrah.edu.iq Different types of bonds and functional groups absorb at characteristic frequencies. For this compound, the IR spectrum would be expected to show:

N-H Stretching: Bands in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibrations of the primary (-NH₂) and secondary (-NH-) amine groups. The primary amine may show two distinct bands (symmetric and asymmetric stretching).

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene groups would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations would be seen in the 1450-1600 cm⁻¹ region.

N-H Bending: Bending vibrations of the amine groups would appear in the region of 1550-1650 cm⁻¹.

C-N Stretching: These vibrations would be found in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. currentseparations.com It measures the inelastic scattering of monochromatic light. While some vibrational modes are strong in IR, others may be strong in Raman, providing a more complete picture of the molecule's vibrational properties. For this compound, the aromatic ring vibrations are often strong in the Raman spectrum.

Interactive Table: Key Vibrational Frequencies for this compound
Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
N-H Stretch (amines)3300 - 3500 (strong)3300 - 3500 (weak)
Aromatic C-H Stretch3000 - 3100 (medium)3000 - 3100 (strong)
Aliphatic C-H Stretch2850 - 2960 (medium-strong)2850 - 2960 (strong)
Aromatic C=C Stretch1450 - 1600 (medium-strong)1450 - 1600 (strong)
N-H Bend (amines)1550 - 1650 (medium-strong)1550 - 1650 (weak)
C-N Stretch1000 - 1350 (medium)1000 - 1350 (medium)

Vibrational Analysis of Functional Groups and Bonds

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a fundamental tool for identifying the functional groups and bonding arrangements within a molecule. For this compound, this analysis would reveal characteristic vibrations of its primary and secondary amine groups, the aliphatic ethyl chain, and the aromatic benzene ring.

The key functional groups and their expected vibrational regions are:

N-H Stretching: The molecule contains both primary (-NH2) and secondary (-NH-) amine groups. Primary amines typically show two distinct stretching bands in the 3500-3300 cm⁻¹ region (one asymmetric, one symmetric). The secondary amine would show a single, generally weaker, band in the same region.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group (-CH2-CH2-) would appear just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine group is typically observed in the 1650-1580 cm⁻¹ range.

C=C Stretching: Aromatic ring stretching vibrations would produce characteristic bands in the 1600-1450 cm⁻¹ region.

C-N Stretching: The stretching vibrations for aromatic and aliphatic C-N bonds would be found in the 1350-1000 cm⁻¹ range.

Without experimental data, a specific frequency table cannot be provided. However, a hypothetical data table based on known correlations would resemble the following:

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
Asymmetric & Symmetric StretchPrimary Amine (N-H)3500 - 3300
StretchSecondary Amine (N-H)3500 - 3300
StretchAromatic C-H3100 - 3000
StretchAliphatic C-H3000 - 2850
Scissoring BendPrimary Amine (N-H)1650 - 1580
Ring StretchAromatic C=C1600 - 1450
StretchAromatic/Aliphatic C-N1350 - 1000

Fingerprint Region for Compound Identification within Reactions

The "fingerprint region" of an infrared spectrum, typically spanning from 1500 cm⁻¹ to 400 cm⁻¹, contains a complex series of overlapping signals corresponding to bending, rocking, and stretching vibrations of the molecular skeleton. This region is unique to each compound, much like a human fingerprint.

For this compound, the fingerprint region would contain a unique pattern of peaks arising from C-C and C-N bond vibrations, as well as the bending modes of C-H and N-H groups. In the context of a chemical reaction, monitoring this region would allow for:

Confirmation of Identity: Comparing the spectrum of a synthesized product to a reference spectrum of pure this compound would confirm its successful formation.

Reaction Monitoring: The disappearance of reactant peaks and the appearance of the unique fingerprint of the product would indicate the progression of the reaction. For instance, in its synthesis from 1,2-benzenediamine and an aminoethylating agent, one would observe the gradual replacement of the reactant's fingerprint with that of the final product.

X-ray Diffraction Techniques

Single Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structures

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

As this compound is a liquid at room temperature, SCXRD analysis would first require its crystallization. sigmaaldrich.comevitachem.com This could potentially be achieved by forming a salt (e.g., a hydrochloride or hydrobromide salt) or a co-crystal. To date, no published study has reported the crystal structure of this compound or a derivative thereof.

If a suitable crystal were obtained and analyzed, the resulting data would be presented in a table similar to this hypothetical example:

ParameterValue
Chemical FormulaC₈H₁₃N₃
Formula Weight151.21
Crystal System(e.g., Monoclinic)
Space Group(e.g., P2₁/c)
a (Å)(e.g., 10.123)
b (Å)(e.g., 8.456)
c (Å)(e.g., 12.789)
α (°)90
β (°)(e.g., 105.3)
γ (°)90
Volume (ų)(e.g., 1058.1)
Z (molecules/unit cell)4

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray diffraction (PXRD) is used to identify crystalline phases of a material and can be used for bulk sample analysis. The technique produces a diffractogram showing diffraction peak intensity as a function of the diffraction angle (2θ). The resulting pattern is characteristic of the material's crystal structure.

Similar to SCXRD, this analysis requires a solid, crystalline sample. Since no such form has been characterized in the literature, there is no PXRD pattern available for this compound. If a solid phase were prepared, PXRD would be a crucial tool for confirming its phase purity.

Other Advanced Analytical Techniques (e.g., UV-Vis Spectroscopy, Thermal Analysis)

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to show strong absorption in the UV region due to π → π* transitions of the benzene ring. The presence of amino groups (auxochromes) attached to the ring typically causes a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene. For the related compound 1,2-benzenediamine in ethanol (B145695), absorption maxima are observed around 238 nm and 287 nm. nist.gov It is expected that this compound would exhibit a similar absorption profile.

A hypothetical data table for its UV-Vis spectrum in a solvent like ethanol would be:

λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition Type
(e.g., ~240)(e.g., ~8000)π → π
(e.g., ~290)(e.g., ~4000)π → π

Thermal Analysis: Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of a compound.

TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures.

DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions like melting, boiling, and glass transitions.

No thermal analysis data has been published for this compound. Such an analysis would provide key information about its thermal stability and decomposition pathway, which is valuable for determining safe handling and storage conditions.

Future Research Directions and Emerging Applications

Development of Novel and Efficient Synthetic Routes for N-(2-aminoethyl)benzene-1,2-diamine and its Analogues

While established methods for the synthesis of N-(2-aminoethyl)benzene-1,2-diamine exist, typically involving the alkylation of benzene-1,2-diamine with a 2-haloethylamine derivative, future research will likely focus on developing more efficient, scalable, and sustainable synthetic strategies. evitachem.com The current approaches often require harsh reaction conditions or the use of expensive reagents.

Key research objectives in this area include:

Green Chemistry Approaches: The development of synthetic routes that utilize environmentally benign solvents, reduce energy consumption, and minimize waste generation is a primary goal. This could involve exploring catalytic C-N bond-forming reactions that avoid the use of stoichiometric activating agents and bases.

Multicomponent Reactions: Advanced synthetic strategies, such as the Ugi multicomponent reaction, offer a promising avenue for the one-pot synthesis of complex polyamine analogues. mdpi.com This approach allows for the rapid generation of diverse molecular libraries from simple starting materials, facilitating the exploration of structure-activity relationships. mdpi.com

Advanced Protection Group Strategies: The synthesis of complex polyamine derivatives often requires sophisticated protection group strategies to achieve regioselectivity. mdpi.com Future work could focus on developing novel, orthogonal protecting groups that can be selectively removed under mild conditions, streamlining the synthesis of asymmetrically functionalized analogues. mdpi.com Methods using nosyl and dibenzyltriazone protecting groups have shown utility in the synthesis of other polyamines and could be adapted. mdpi.com

A comparative table of potential synthetic strategies is presented below.

Synthetic StrategyPotential AdvantagesKey Research Challenge
Catalytic AminationHigh atom economy, reduced waste, milder conditions.Catalyst development, controlling selectivity.
Multicomponent ReactionsHigh efficiency, rapid library generation, structural diversity.Substrate scope limitations, purification of complex mixtures.
Flow ChemistryImproved safety, scalability, and reaction control.High initial setup cost, optimization of flow parameters.
BiosynthesisHigh stereoselectivity, environmentally friendly.Enzyme discovery and engineering, low yields.

Exploration of New Catalytic Transformations with Enhanced Selectivity and Efficiency

The tridentate N,N,N-donor ligand framework inherent in N-(2-aminoethyl)benzene-1,2-diamine makes it an excellent candidate for applications in coordination chemistry and catalysis. The benzene-1,2-diamine moiety itself is a known precursor for effective organocatalysts. mdpi.com

Future research in this domain should explore:

Asymmetric Catalysis: Chiral derivatives of N-(2-aminoethyl)benzene-1,2-diamine could be synthesized and employed as ligands for transition metals in asymmetric transformations, such as hydrogenations, C-C bond formations, and oxidation reactions. The goal would be to achieve high enantioselectivity in the synthesis of valuable chiral molecules.

Organocatalysis: The compound's amine groups can participate in hydrogen bonding, making it a potential scaffold for novel bifunctional organocatalysts. Research has shown that organocatalysts based on a (1R,2R)-cyclohexane-1,2-diamine scaffold containing a 1,2-benzenediamine unit can catalyze Michael additions, albeit with modest enantioselectivity. mdpi.com Future work could focus on modifying the N-(2-aminoethyl)benzene-1,2-diamine structure to enhance its catalytic activity and selectivity for a broader range of reactions. mdpi.com

Biomimetic Catalysis: The structure can be incorporated into larger molecular architectures that mimic the active sites of metalloenzymes. researchgate.net These bio-inspired catalysts could perform complex chemical transformations with high specificity under mild, aqueous conditions.

Advanced Materials Design and Functionalization Utilizing the Compound's Unique Structure

The multiple reactive amine sites on N-(2-aminoethyl)benzene-1,2-diamine provide numerous handles for its incorporation into advanced materials. Its rigid aromatic core combined with a flexible aliphatic chain offers a unique combination of properties for materials science applications. sigmaaldrich.com

Emerging applications in materials science include:

Polymer Synthesis: The compound can serve as a monomer or cross-linking agent for the synthesis of novel polyamides, polyimides, or polyureas. The resulting polymers may exhibit enhanced thermal stability, mechanical strength, or specific binding capabilities due to the presence of multiple hydrogen-bonding sites.

Metal-Organic Frameworks (MOFs): As a multitopic organic linker, it can be used to construct porous MOFs. These materials could have applications in gas storage, separation, and heterogeneous catalysis, with the specific properties of the MOF being tunable by varying the metal node and the functionalization of the diamine linker.

Surface Functionalization: The amine groups can be used to covalently attach the molecule to the surfaces of materials like silica (B1680970), gold, or carbon nanotubes. This functionalization can be used to alter surface properties (e.g., hydrophilicity, charge) or to immobilize catalysts and other functional moieties. Related aromatic structures have been explored as backbones for nanoparticles, suggesting a pathway for using this compound in nanomaterial design. mdpi.com

Integration into Complex Biosystems and Bio-Inspired Chemical Research (excluding therapeutic applications)

Polyamines are ubiquitous in biological systems and play crucial roles in various cellular processes. nih.gov While excluding direct therapeutic uses, N-(2-aminoethyl)benzene-1,2-diamine and its derivatives can serve as powerful tools for fundamental biological and bio-inspired research.

Future research directions include:

Probes for Biological Systems: Fluorescently labeled analogues of the compound can be synthesized to act as probes for studying polyamine transport and recognition mechanisms in cells. Understanding how these molecules interact with biological components like nucleic acids and proteins is a key area of interest. nih.gov

Bio-inspired Receptors: The compound can be used as a building block to create synthetic receptors for biologically relevant anions or cations. Its ability to form multiple hydrogen bonds and coordinate with metal ions makes it an attractive scaffold for designing molecules that can selectively bind to specific targets.

Self-Assembling Systems: In bio-inspired chemistry, researchers can explore the self-assembly of the molecule into higher-order structures like nanotubes or vesicles. The interplay of aromatic stacking, hydrogen bonding, and coordination interactions could be harnessed to create complex, functional supramolecular systems.

Methodological Advancements in Computational and Analytical Techniques for Polyamines

The development of more sophisticated analytical and computational methods is essential for advancing research on N-(2-aminoethyl)benzene-1,2-diamine and other polyamines.

Key areas for methodological advancement are:

Advanced Analytical Techniques: There is a need for more robust and sensitive methods for the detection and quantification of polyamines in complex matrices. nih.gov While techniques like HPLC with fluorescence detection are established, future research could focus on developing novel sensors, such as intelligent nanofilm biosensors or graphene-based electronic noses, for real-time monitoring. nih.govresearchgate.net Mass spectrometry-based methods (GC-MS, LC-MS) will also continue to be refined for higher throughput and sensitivity. nih.gov

Computational Modeling: Density Functional Theory (DFT) calculations and molecular dynamics simulations can provide deep insights into the conformational preferences, electronic properties, and interaction energies of N-(2-aminoethyl)benzene-1,2-diamine and its metal complexes. researchgate.net Future computational work could focus on accurately predicting its binding affinity with various substrates, designing new catalysts with enhanced activity, and modeling its behavior in complex biological environments. Hirshfeld surface analysis can be employed to investigate intermolecular interactions in its crystal structures. researchgate.net

The table below summarizes key analytical techniques and their potential for future development in polyamine research.

Analytical TechniqueCurrent ApplicationFuture Advancement
HPLCQuantification in biological fluids. researchgate.netMiniaturization, higher resolution columns, novel derivatization agents.
Mass SpectrometryStructural elucidation and sensitive detection. nih.govAmbient ionization techniques, improved fragmentation methods.
Fluorescent ProbesVisualization in cellular systems. nih.govRatiometric and near-infrared probes, improved photostability.
Electrochemical SensorsDetection of polyamine levels. nih.govHigher selectivity through molecularly imprinted polymers, integration with microfluidics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-N-(2-aminoethyl)benzene-1,2-diamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A common approach involves reductive amination or catalytic hydrogenation of nitro precursors. For example, benzylated amines can undergo reduction using hydrogen in the presence of platinum catalysts to yield ethylenediamine derivatives . Reaction parameters such as temperature (optimized between 50–80°C), catalyst loading (5–10% w/w), and solvent polarity (e.g., ethanol vs. THF) critically affect reaction kinetics and purity. Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) is recommended to isolate the product with >95% purity.

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm amine proton environments and aromatic substitution patterns (δ ~6.5–7.5 ppm for benzene protons; δ ~2.8–3.5 ppm for ethylenediamine protons) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical m/z: 151.21 for [M+H]⁺).
  • UV-Vis Spectroscopy : Analyze electronic transitions (λmax ~260–280 nm for aromatic amines) to assess conjugation effects .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer : The compound is prone to oxidation due to its primary amine groups. Storage under inert gas (N₂/Ar) at –20°C in amber vials is advised. Stability tests under varying pH (4–10) and temperature (25–40°C) show decomposition rates increase above pH 8, likely due to autoxidation . Regular HPLC monitoring (C18 column, 0.1% TFA in H₂O/ACN gradient) is recommended to track degradation.

Advanced Research Questions

Q. How can researchers optimize reaction pathways to minimize byproducts in large-scale synthesis?

  • Methodological Answer : Factorial design experiments (e.g., 2³ designs) are effective for optimizing parameters like catalyst type, solvent, and temperature. For instance, Pt vs. Pd catalysts may alter selectivity: Pt favors amine formation (yield ~85%), while Pd risks over-reduction (yield ~60% with nitro group retention) . Statistical tools (ANOVA) can identify significant factors. Pilot-scale reactors should incorporate in-line FTIR for real-time monitoring of intermediate species .

Q. What computational methods are suitable for predicting the compound’s reactivity in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties, such as HOMO-LUMO gaps (~4.5 eV), to predict nucleophilic behavior. Molecular dynamics simulations (Amber force field) assess conformational flexibility in solvent environments, revealing preferential binding modes to metal catalysts (e.g., Cu²⁺) . Validation via experimental kinetics (e.g., stopped-flow spectroscopy) is critical to reconcile theoretical and empirical data .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, incubation times). A meta-analysis framework includes:

  • Standardization : Use reference compounds (e.g., 4-nitro-1,2-phenylenediamine ) to calibrate bioactivity assays.
  • Dose-Response Validation : Replicate studies across multiple labs with IC50/EC50 curves (n ≥ 3).
  • Mechanistic Profiling : Compare binding affinities via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm target interactions .

Q. What advanced separation techniques improve purification of this compound from complex mixtures?

  • Methodological Answer : Membrane-based separation (e.g., nanofiltration with 200–300 Da MWCO membranes) effectively isolates the compound from oligomeric byproducts. Alternatively, chiral chromatography (Chiralpak IA column) resolves enantiomers if stereochemical impurities exist . Purity assessment via LC-MS/MS (MRM mode) ensures <1% contaminants.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.